molecular formula C14H12BNO3 B1452664 2-(3-Cyanophenylmethoxy)phenylboronic acid CAS No. 1256355-67-5

2-(3-Cyanophenylmethoxy)phenylboronic acid

Cat. No. B1452664
M. Wt: 253.06 g/mol
InChI Key: GLFQWDKMRRYVDL-UHFFFAOYSA-N
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Description

2-(3-Cyanophenylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C14H12BNO3 . It is a type of phenylboronic acid, which are often termed ‘boronolectins’ and are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates .


Synthesis Analysis

The synthesis of phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of 2-(3-Cyanophenylmethoxy)phenylboronic acid can be represented by the SMILES notation OB(C1=CC=CC=C1OCC2=CC=CC(C#N)=C2)O . The molecular weight of this compound is 253.06 g/mol .


Chemical Reactions Analysis

Phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid can be used as substrates in Suzuki coupling reactions . They can also interact with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Rhodium-Catalyzed Annulation Reactions : 2-(3-Cyanophenylmethoxy)phenylboronic acid has been utilized in rhodium-catalyzed annulation reactions with alkynes and strained alkenes, resulting in the formation of substituted indenones or indanones. This process involves intramolecular nucleophilic addition, contributing to the construction of complex cyclic skeletons (Miura & Murakami, 2005).

  • Asymmetric 1,4-Addition in Organic Chemistry : The compound has found application in the asymmetric 1,4-addition of arylboronic acids to cycloalkenones. This process, catalyzed by rhodium complexes, produces 3-arylcycloalkanones with high enantioselectivity and yield, demonstrating its potential in synthesizing chiral compounds (Takaya, Ogasawara, & Hayashi, 2000).

Biomedical Engineering and Drug Delivery

  • Nanoparticle Formation for Insulin Delivery : In the field of biomedical engineering, especially for insulin delivery, phenylboronic acid derivatives (including 2-(3-Cyanophenylmethoxy)phenylboronic acid) play a significant role. They are known to interact chemically with sugars, facilitating the formation of stable nanoparticles that can be used as carriers for peptide and protein drugs in nasal delivery. This application showcases its potential in the non-invasive administration of medications (Cheng et al., 2012).

  • Advanced Bio-Application in Nanotechnology : Phenylboronic acid-decorated polymeric nanomaterials have shown significant promise in advanced bio-applications. These materials can form reversible complexes with polyols, such as glucose, and have been exploited in drug delivery systems and biosensors. This highlights the compound's relevance in targeted and responsive drug delivery technologies (Lan & Guo, 2019).

Synthetic Chemistry and Material Science

  • Synthesis of Benzoxazole Derivatives : Phenylboronic acid, including derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid, has been used in the synthesis of benzoxazole derivatives. This process is characterized by mild conditions and results in high-purity products, showcasing the compound's utility in creating heterocyclic compounds (López-Ruiz et al., 2011).

  • Design and Synthesis of Supramolecular Assemblies : The compound has been involved in the design and synthesis of supramolecular assemblies. These assemblies, obtained through hydrogen bonding and other interactions, demonstrate the compound's versatility in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Future Directions

Phenylboronic acid-based functional materials, such as 2-(3-Cyanophenylmethoxy)phenylboronic acid, have potential applications in fluorescence imaging and tumor therapy . They can be used in chemotherapy, gene therapy, phototherapy, and immunotherapy . The unique properties of phenylboronic acids make them promising candidates for future research in medicinal chemistry .

properties

IUPAC Name

[2-[(3-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-4-3-5-12(8-11)10-19-14-7-2-1-6-13(14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFQWDKMRRYVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655839
Record name {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenylmethoxy)phenylboronic acid

CAS RN

1256355-67-5
Record name Boronic acid, B-[2-[(3-cyanophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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